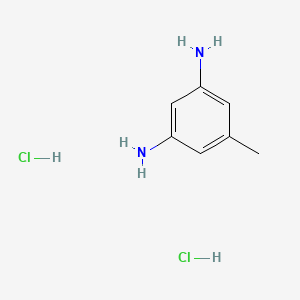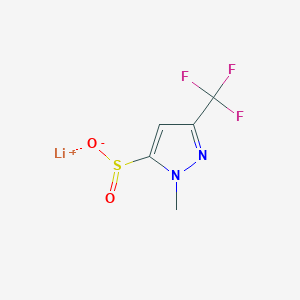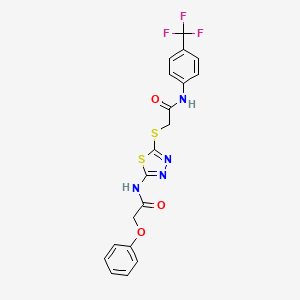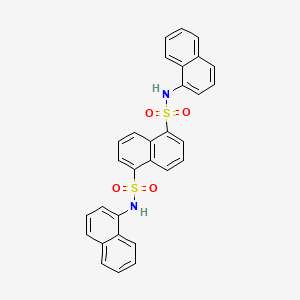
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that features both azetidine and quinazolinone moieties Azetidine is a four-membered nitrogen-containing ring, while quinazolinone is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the azetidine ring followed by its incorporation into the quinazolinone structure. One common method is the aza-Michael addition, where an azetidine derivative reacts with an appropriate Michael acceptor under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, tetrahydroquinazoline derivatives, and various substituted azetidine compounds.
科学研究应用
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The quinazolinone moiety can enhance the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Quinazolinone: A bicyclic structure composed of a benzene ring fused to a pyrimidine ring with a ketone group.
Azetidinones: Oxidized derivatives of azetidine.
Uniqueness
3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the combination of the azetidine and quinazolinone moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(azetidin-3-yl)-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-10-4-2-1-3-8(10)7-14(11)9-5-12-6-9/h1-4,9,12H,5-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZRDGBOCXDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
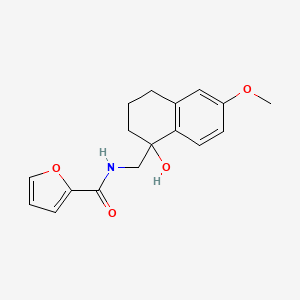
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)
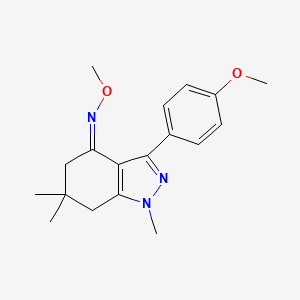
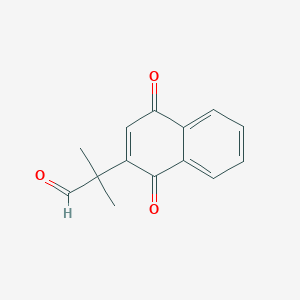
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2890682.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890685.png)
